2-(Methoxymethyl)pyrimidin-4(1H)-one
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Overview
Description
2-(Methoxymethyl)pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3 This specific compound features a methoxymethyl group attached to the second carbon of the pyrimidine ring and a keto group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)pyrimidin-4(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminopyrimidine with formaldehyde and methanol can yield the desired compound. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group.
Reduction: The keto group at the fourth position can be reduced to a hydroxyl group.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formyl or carboxyl derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrimidinones depending on the nucleophile used.
Scientific Research Applications
2-(Methoxymethyl)pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a potential lead compound in drug discovery.
Medicine: It has been investigated for its potential antiviral and anticancer properties.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)pyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with nucleic acids. The methoxymethyl group can enhance its binding affinity to biological targets, while the keto group can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyrimidin-4(3H)-one: Lacks the methoxymethyl group, resulting in different chemical properties.
2-(Hydroxymethyl)pyrimidin-4(3H)-one: Contains a hydroxymethyl group instead of a methoxymethyl group, affecting its reactivity and solubility.
2-(Ethoxymethyl)pyrimidin-4(3H)-one: Features an ethoxymethyl group, which can influence its steric and electronic properties.
Uniqueness
2-(Methoxymethyl)pyrimidin-4(1H)-one is unique due to the presence of the methoxymethyl group, which can enhance its solubility and reactivity compared to other similar compounds. This makes it a valuable intermediate in the synthesis of various biologically active molecules and materials.
Biological Activity
2-(Methoxymethyl)pyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₈N₂O₂. The compound features a methoxymethyl group at the second position and a carbonyl group at the fourth position of the pyrimidine ring. This structural configuration contributes to its diverse chemical properties and reactivity, which are essential for synthesizing derivatives with enhanced biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In various studies, it has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For instance, one study showed that at concentrations of 200 μg/mL to 800 μg/mL, the compound effectively inhibited bacterial growth in Staphylococcus aureus and Escherichia coli, with no growth observed at the highest concentration tested .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it induces apoptosis in various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The cytotoxic effects were measured using MTT assays, revealing IC50 values indicative of potent activity against these cell lines.
The following table summarizes some key findings related to its anticancer activity:
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 0.09 ± 0.0085 | Induction of apoptosis |
A549 | 0.03 ± 0.0056 | Cell cycle arrest |
Colo-205 | 0.01 ± 0.074 | Apoptosis via caspase activation |
A2780 | 0.12 ± 0.064 | Inhibition of proliferation |
The biological activity of this compound can be attributed to its interaction with specific molecular targets involved in cellular processes:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA replication and repair, contributing to its cytotoxic effects in cancer cells.
- Cell Signaling Modulation : It appears to interfere with cellular signaling pathways that regulate cell survival, promoting apoptosis in malignant cells .
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound, which may enhance or alter biological activities:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Aminopyrimidin-4(1H)-one | Amino group at position 2 | Antimicrobial and anticancer properties |
4-Pyrimidinone | Carbonyl at position 4 | Antiviral activity |
2-(Hydroxymethyl)pyrimidin-4(1H)-one | Hydroxymethyl substituent at position 2 | Antifungal properties |
5-Methoxycarbonylpyrimidin-4(1H)-one | Methoxycarbonyl at position 5 | Potential anticancer activity |
These comparisons highlight the unique features of each compound while underscoring the importance of structural modifications in influencing biological activity.
Case Studies
Recent studies have focused on optimizing the synthesis and enhancing the biological activity of pyrimidine derivatives, including this compound:
- Anticancer Efficacy : A study reported that derivatives containing electron-rich groups exhibited superior anticancer activity compared to standard agents across various cell lines .
- Antimicrobial Efficacy : Another investigation revealed that synthesized compounds demonstrated enhanced antimicrobial action against both S. aureus and E. coli, indicating potential therapeutic applications in treating infections .
Properties
IUPAC Name |
2-(methoxymethyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-4-5-7-3-2-6(9)8-5/h2-3H,4H2,1H3,(H,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTHMJYOWBVUDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=CC(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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